molecular formula C14H22N2 B13532133 1-(2,5-Dimethylphenethyl)piperazine

1-(2,5-Dimethylphenethyl)piperazine

Cat. No.: B13532133
M. Wt: 218.34 g/mol
InChI Key: RTWCATPNSSTXHY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenethyl)piperazine is an organic compound with the molecular formula C14H22N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,5-dimethylphenethyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenethyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylphenethylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

1-(2,5-Dimethylphenethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(2,5-Dimethylphenethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparison with Similar Compounds

1-(2,5-Dimethylphenethyl)piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)piperazine: This compound has a similar structure but lacks the ethyl group attached to the piperazine ring. It may exhibit different chemical and biological properties due to this structural difference.

    1-(3,5-Dimethylphenyl)piperazine: This compound has the methyl groups in different positions on the phenyl ring, which can affect its reactivity and interactions with other molecules.

    1-(2,3-Dimethylphenyl)piperazine:

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-[2-(2,5-dimethylphenyl)ethyl]piperazine

InChI

InChI=1S/C14H22N2/c1-12-3-4-13(2)14(11-12)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3

InChI Key

RTWCATPNSSTXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCN2CCNCC2

Origin of Product

United States

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